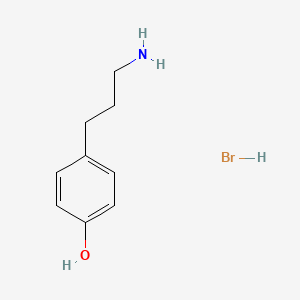

4-(3-aminopropyl)phenol Hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-aminopropyl)phenol Hydrobromide, with the CAS number 583825-30-3, is a chemical compound . It has a molecular weight of 232.12 and its molecular formula is C9H14BrNO .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound has a melting point of 103 °C and a boiling point of 288.4±23.0 °C at 760 mmHg . The flash point is 128.2±22.6 °C .科学的研究の応用

Chemical Synthesis and Functionalization

The use of phenolic compounds, including structures related to 4-(3-aminopropyl)phenol, in chemical synthesis and functionalization is well-documented. Such compounds are key intermediates in the synthesis of complex molecules due to their reactive hydroxyl and amino groups. For instance, phenolic hydroxyl functionalized graphene oxides have been prepared using a small amount of 4-aminophenol, serving as a reducing and N-doping agent, which significantly enhances electrochemical performance for applications like supercapacitors (Yong Zhang et al., 2019). This demonstrates the role of aminophenol derivatives in creating materials with improved electrical properties, potentially extending to compounds like 4-(3-aminopropyl)phenol hydrobromide.

Environmental Applications

In environmental science, phenolic compounds are studied for their ability to degrade pollutants. For example, the degradation of toxic organic compounds, such as 4-chloro 2-aminophenol, uses advanced oxidation processes that could be analogous to applications involving this compound (Arati J. Barik & P. Gogate, 2016). Understanding the reactivity of such compounds can lead to more effective water treatment and pollution mitigation strategies.

Analytical Chemistry

In analytical chemistry, derivatives of 4-aminophenol play a crucial role in developing sensitive detection methods for various substances. The Berthelot reaction, for instance, involves phenolic compounds for the quantitative determination of ammonium in environmental samples, showcasing the importance of phenol derivatives in analytical assays (E. Rhine et al., 1998). The versatility of this compound could similarly be harnessed in developing novel analytical methods.

Pharmaceutical and Biomedical Research

Although the direct application of this compound in pharmaceutical research was not highlighted in the sourced documents, related compounds exhibit significant biological activity. For instance, phenolic acids like chlorogenic acid demonstrate a range of therapeutic effects, including antioxidant, antibacterial, and neuroprotective properties (M. Naveed et al., 2018). This suggests potential research avenues for this compound in exploring novel drug candidates or biomedical applications.

Catalysis and Material Science

The role of phenolic and amino-functionalized compounds extends into catalysis and material science. For example, poly(ethylene imine) composite hydrogels loaded with metal nanoparticles have been synthesized using aminophenol derivatives, demonstrating high efficiency in catalytic reduction processes (Yao Feng et al., 2020). Such applications underscore the potential of this compound in catalysis and the development of new materials with enhanced properties.

Safety and Hazards

This compound is classified under the GHS07 category . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

The primary target of 4-(3-aminopropyl)phenol Hydrobromide, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions.

Mode of Action

Hydroxyamphetamine is an indirect acting sympathomimetic agent . It works by causing the release of norepinephrine from adrenergic nerve terminals . Norepinephrine is a neurotransmitter that plays a key role in the body’s “fight or flight” response, increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .

Biochemical Pathways

The release of norepinephrine from adrenergic nerve terminals leads to mydriasis, which is the dilation of the pupil . This is part of the body’s sympathetic response and allows more light to reach the retina, potentially improving vision in low light conditions .

Pharmacokinetics

As an ophthalmic agent, Hydroxyamphetamine is intended for local use only .

Result of Action

The primary result of Hydroxyamphetamine’s action is mydriasis, or pupil dilation . This can aid in the diagnosis of certain conditions, such as Horner’s syndrome, which is characterized by nerve lesions .

特性

IUPAC Name |

4-(3-aminopropyl)phenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQGQGNVRPUYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

583825-30-3 |

Source

|

| Record name | 4-(3-aminopropyl)phenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)

![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)

![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2944036.png)

![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)